molecular formula C14H15NS B1275750 2-[(3-Methylphenyl)methylsulfanyl]aniline CAS No. 710967-01-4

2-[(3-Methylphenyl)methylsulfanyl]aniline

Cat. No. B1275750
CAS RN: 710967-01-4
M. Wt: 229.34 g/mol
InChI Key: IVPDRICJTLXQCQ-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)methylsulfanyl]aniline, also known as 2-MPMSA, is an organic compound that has a wide variety of applications in scientific research. It is a derivative of aniline, a colorless, oily liquid that is soluble in water and has a strong odor. 2-MPMSA is known for its ability to act as a reagent in various chemical reactions and as an inhibitor of enzymes. It has been studied extensively for its ability to inhibit a variety of enzymes, including those involved in the biosynthesis of polyamines and fatty acids. Additionally, it has been used to study the structure and function of proteins and other biomolecules, as well as its role in signal transduction pathways.

Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound 2-[(3-Methylphenyl)methylsulfanyl]aniline is involved in various chemical reactions and syntheses. For instance, it participates in domino reactions leading to the formation of substituted pyrazole and aniline derivatives (Erkin & Ramsh, 2014). Similarly, it is used in the facile assembly of sulfonated oxindoles through sulfur dioxide insertion, showcasing its versatility in chemical transformations (Liu, Zheng, & Wu, 2017).

Structural and Spectroscopic Studies

  • This compound also plays a role in structural and spectroscopic studies. Its Schiff base form, crystallizing with a methanol molecule, exhibits interesting hydrogen bonding patterns and supramolecular interactions, highlighting its potential in crystallographic research (Richards, Ang, McDonald, & Bierenstiel, 2015).

Environmental Applications

  • In environmental science, derivatives of this compound are studied for their role in biodegradation processes. For example, research on Delftia sp. AN3, a bacterium that degrades aniline, provides insights into the bioremediation potential of aniline derivatives (Liu et al., 2002). Additionally, the compound's involvement in the synthesis of corrosion inhibitors demonstrates its significance in industrial applications (Daoud et al., 2014).

Pharmaceutical and Biological Research

  • In pharmaceutical research, this compound and its derivatives are explored for potential anti-inflammatory properties, indicating its relevance in medicinal chemistry (Mahdi, Mohammed, & Jassim, 2012).

Material Science

  • The compound's derivatives are also significant in material science. For example, studies on fluorescent scaffolds involving 2,6-bis(arylsulfonyl)anilines, related to this compound, show their potential in developing solid-state fluorescence materials (Beppu et al., 2014).

Safety and Hazards

The safety data sheet for related compounds like Aniline indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are combustible liquids and may cause damage to organs through prolonged or repeated exposure . They are toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPDRICJTLXQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399815
Record name 2-[(3-methylphenyl)methylsulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

710967-01-4
Record name 2-[(3-methylphenyl)methylsulfanyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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